molecular formula C20H17N3OS B2727809 (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile CAS No. 1321916-04-4

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Cat. No.: B2727809
CAS No.: 1321916-04-4
M. Wt: 347.44
InChI Key: UEHLILQRYPZENX-FOWTUZBSSA-N
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Description

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Acrylonitrile Formation: The thiazole derivative is then reacted with o-toluidine and acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acrylonitrile group.

Scientific Research Applications

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
  • (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Uniqueness

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is unique due to its specific structural features, such as the position of the methoxy group and the thiazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-5-3-4-6-18(14)22-12-16(11-21)20-23-19(13-25-20)15-7-9-17(24-2)10-8-15/h3-10,12-13,22H,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHLILQRYPZENX-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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